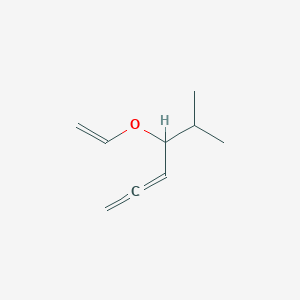![molecular formula C18H27N3O3S B14587876 N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide CAS No. 61486-44-0](/img/structure/B14587876.png)
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butyl group, a cyano group, and a sulfonyl amine group attached to a hexanamide backbone. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: Finally, the cyano group is introduced, and the compound is converted to the desired hexanamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The sulfonyl amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyanoacetamides: These compounds share the cyanoacetamide structure and are used in the synthesis of heterocyclic compounds.
Sulfonyl Amines: Compounds with sulfonyl amine groups are known for their biological activity and are used in pharmaceuticals.
Hexanamides: These compounds have a similar hexanamide backbone and are used in various chemical syntheses.
Uniqueness
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various industrial and research applications.
Propriétés
Numéro CAS |
61486-44-0 |
|---|---|
Formule moléculaire |
C18H27N3O3S |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N-butyl-6-cyano-2-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C18H27N3O3S/c1-3-4-14-20-18(22)17(8-6-5-7-13-19)21-25(23,24)16-11-9-15(2)10-12-16/h9-12,17,21H,3-8,14H2,1-2H3,(H,20,22) |
Clé InChI |
AQSPQOPXCNNMRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(CCCCC#N)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


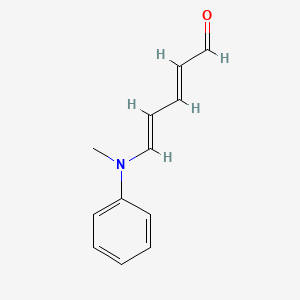
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
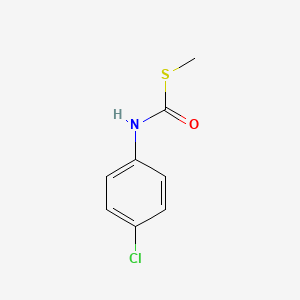

![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
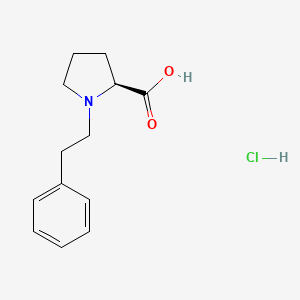
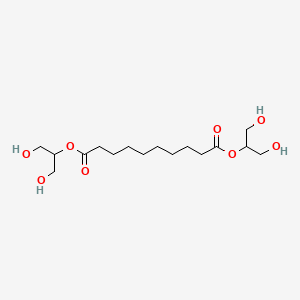
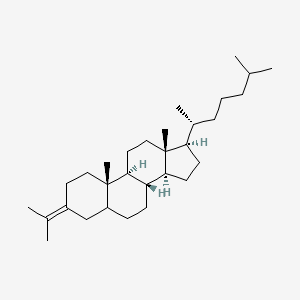
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

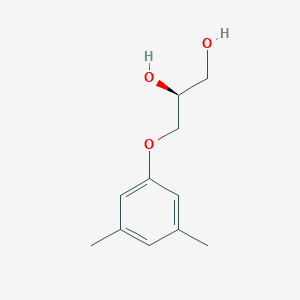
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
